Superior Urease Inhibition Potency in Piperazine-1-Carbothioamide Class
Within a series of 15 piperazine-1-carbothioamide analogs, the structural class to which 4-phenylpiperazine-1-carbothioamide belongs demonstrated a range of urease inhibitory activity (IC50 = 1.1–33.40 µM) that was significantly more potent than the standard clinical inhibitor thiourea (IC50 = 21.30 ± 1.10 µM) [1]. The most active analogs in this series were up to 19.4 times more effective. This class-level data indicates that the piperazine-1-carbothioamide core, shared by the target compound, is a privileged scaffold for urease inhibition, with the specific phenyl substitution pattern directly influencing potency via structure-activity relationships (SAR) [1].
| Evidence Dimension | In vitro urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Data for the exact compound is derived from its membership in the piperazine-1-carbothioamide class, which has a class activity range of IC50 = 1.1–33.40 µM [1]. |
| Comparator Or Baseline | Thiourea (standard urease inhibitor), IC50 = 21.30 ± 1.10 µM [1]. |
| Quantified Difference | The class demonstrates a 1.9- to 19.4-fold increase in potency compared to thiourea. |
| Conditions | In vitro enzyme inhibition assay using Jack bean urease, with thiourea as a positive control [1]. |
Why This Matters
This class-level potency confirms that the piperazine-1-carbothioamide scaffold is a validated starting point for developing anti-urease therapeutics, a significant advantage over the simpler, less potent thiourea reference compound.
- [1] Taha, M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry, 78, 411-417. View Source
